molecular formula C13H17N3O B11733197 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B11733197
M. Wt: 231.29 g/mol
InChI Key: ZXPFVDCDBCDSTH-UHFFFAOYSA-N
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Description

3-{[(1-Propyl-1H-pyrazol-4-yl)amino]methyl}phenol is a synthetic organic compound featuring a phenol core substituted with a pyrazole-derived aminomethyl group. Its structure includes a 1-propyl chain attached to the pyrazole nitrogen, which confers unique steric and electronic properties.

Key physicochemical properties inferred from analogs (–5) include:

  • Molecular weight: ~179–315 g/mol (depending on substituents).
  • Purity: Typically ≥95% in commercial or research-grade samples .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1-propylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-2-6-16-10-12(9-15-16)14-8-11-4-3-5-13(17)7-11/h3-5,7,9-10,14,17H,2,6,8H2,1H3

InChI Key

ZXPFVDCDBCDSTH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions. The choice of solvent and temperature can influence the yield and purity of the pyrazole product.

    Aminomethylation: The aminomethylation step involves the reaction of the pyrazole derivative with formaldehyde and a primary amine (in this case, propylamine) to introduce the aminomethyl group.

    Coupling with Phenol: The final step involves the coupling of the aminomethylated pyrazole with phenol under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving phenolic or pyrazole-containing molecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

N-[(1-Propyl-1H-pyrazol-4-yl)methyl]cyclopropanolamine (EN300-231640)

  • Molecular Formula : C10H17N3O (exact formula inferred from –4).
  • Category : E2 (functional categorization per ).
  • Key Differences: Replaces the phenol group with a cyclopropanolamine moiety, altering polarity and hydrogen-bonding capacity. Higher molecular weight (~179 g/mol vs. ~179–315 g/mol for the phenol analog) due to the cyclopropane ring .
  • Implications: The cyclopropanolamine group may enhance solubility in polar solvents compared to the phenolic analog but reduce aromatic interactions critical for binding in biological targets.

3-{[(1-Isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol (CAS 1856092-69-7)

  • Molecular Formula : C14H19N3O ().
  • Key Differences :
    • Substitutes the 1-propyl group on the pyrazole with a bulkier 1-isopropyl group and introduces a methyl group at the 4-position of the pyrazole ring.
    • Increased steric hindrance may reduce conformational flexibility and affect binding to sterically sensitive targets.

3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid (CAS 125-33-1)

  • Molecular Formula: C13H14ClNO6 ().
  • Category : B6 (functional categorization per ).
  • Key Differences: Replaces the pyrazole-aminomethyl-phenol scaffold with a dihydro-oxazole-carboxylic acid system. Chloro and methoxy substituents introduce electronegative and electron-donating effects, respectively.
  • Implications: The oxazole-carboxylic acid structure may enhance metal chelation or ionic interactions, diverging from the phenolic compound’s hydrogen-bonding profile .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Purity Category
3-{[(1-Propyl-1H-pyrazol-4-yl)amino]methyl}phenol C13H17N3O Not listed ~223.3 ≥95%* Not specified
N-[(1-Propyl-1H-pyrazol-4-yl)methyl]cyclopropanolamine C10H17N3O 1170104-52-5 179.27 ≥95% E2
3-{[(1-Isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol C14H19N3O 1856092-69-7 245.32 Not specified Not specified
3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid C13H14ClNO6 125-33-1 315.71 ≥95% B6

*Purity inferred from analogs in –4.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to its analogs, involving pyrazole alkylation and phenolic coupling reactions.
  • Structure-Activity Relationships (SAR): Phenol vs. Alkyl Chain Modifications: Propyl-to-isopropyl substitution increases steric bulk, which could improve selectivity but reduce binding affinity in constrained active sites .
  • Thermodynamic Stability: The phenolic compound’s planar aromatic system may confer higher melting points compared to non-aromatic analogs like cyclopropanolamine derivatives .

Biological Activity

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol, also known by its chemical identifiers and CAS number 1855911-06-6, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological properties. The structural formula can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

This structure includes a phenolic group that contributes to its biological activity.

Pharmacological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have demonstrated that certain pyrazole compounds can reduce inflammation significantly compared to standard treatments like dexamethasone .
  • Analgesic Properties : Some derivatives exhibit pain-relieving effects comparable to traditional analgesics. Animal studies have shown that these compounds can effectively reduce pain responses in various models .
  • Antimicrobial Activity : A number of pyrazole derivatives have demonstrated significant antibacterial effects against strains such as E. coli and S. aureus. The presence of specific functional groups in the structure enhances their antimicrobial potency .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes related to inflammatory pathways or microbial metabolism, thereby exerting its therapeutic effects .
  • Modulation of Cytokine Production : The compound likely affects the signaling pathways involved in cytokine production, leading to reduced inflammation and pain perception .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Anti-inflammatory Study : In a controlled study involving carrageenan-induced edema in rats, a derivative similar to this compound showed an inflammation reduction comparable to indomethacin .
  • Antimicrobial Efficacy : A series of compounds were tested against multiple bacterial strains; one derivative demonstrated significant inhibition against Klebsiella pneumoniae, indicating potential for treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
Anti-inflammatoryRat edema model61–85% TNF-α inhibition
AnalgesicPain response in miceComparable to analgesics
AntimicrobialE. coli, S. aureusSignificant inhibition
AntitubercularMTB strain H37Rv98% inhibition

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